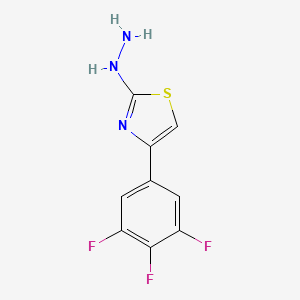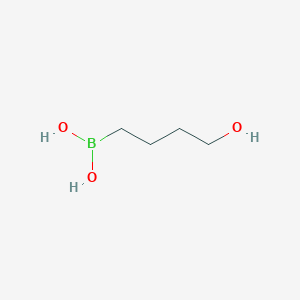
(4-Hydroxybutyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxybutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a four-carbon chain with a hydroxyl group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Hydroxybutyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-butyn-1-ol, followed by oxidation. The reaction typically employs a borane reagent such as borane-tetrahydrofuran (BH3-THF) complex, which adds across the triple bond of 4-butyn-1-ol to form the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) yields this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxybutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
(4-Hydroxybutyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: this compound is used in the production of advanced materials, such as polymers and hydrogels, which exhibit unique properties like self-healing and glucose sensitivity
Wirkmechanismus
The mechanism of action of (4-Hydroxybutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with cis-diols to form cyclic boronate esters, which can be used for the selective recognition and binding of biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: (4-Hydroxybutyl)boronic acid is unique due to its hydroxyl-functionalized butyl chain, which imparts distinct reactivity and solubility properties compared to other boronic acids. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, while this compound’s hydroxyl group allows for additional functionalization and applications in biological systems .
Eigenschaften
Molekularformel |
C4H11BO3 |
|---|---|
Molekulargewicht |
117.94 g/mol |
IUPAC-Name |
4-hydroxybutylboronic acid |
InChI |
InChI=1S/C4H11BO3/c6-4-2-1-3-5(7)8/h6-8H,1-4H2 |
InChI-Schlüssel |
XYBHEWURBREBST-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


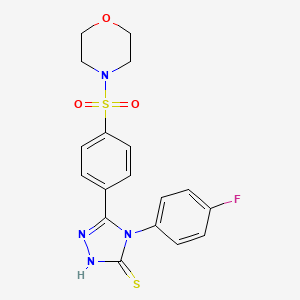
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
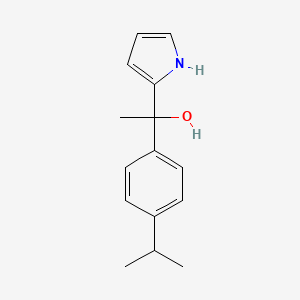

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
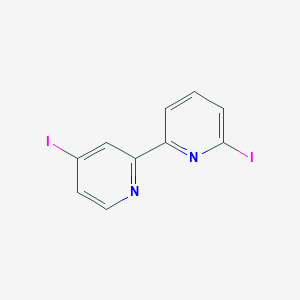
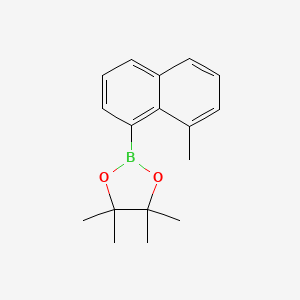
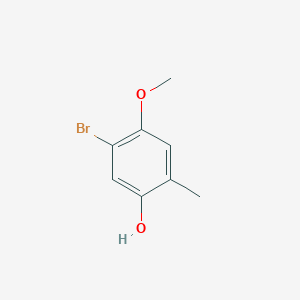
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
